molecular formula C10H11BrO3 B13931337 4-Bromo-3-(ethoxymethyl)benzoic acid

4-Bromo-3-(ethoxymethyl)benzoic acid

Cat. No.: B13931337
M. Wt: 259.10 g/mol
InChI Key: YNIWJKOCMYVQFC-UHFFFAOYSA-N
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Description

Benzoic acid, 4-bromo-3-(ethoxymethyl)-: is an organic compound with the molecular formula C10H11BrO3 . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and an ethoxymethyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-bromo-3-(ethoxymethyl)- can be achieved through several methods. One common approach involves the bromination of 3-(ethoxymethyl)benzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of benzoic acid, 4-bromo-3-(ethoxymethyl)- often involves large-scale bromination processes. The starting material, 3-(ethoxymethyl)benzoic acid, is subjected to bromination using bromine or N-bromosuccinimide in the presence of a suitable catalyst. The reaction is conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-bromo-3-(ethoxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzoic acid, 4-bromo-3-(ethoxymethyl)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzoic acid, 4-bromo-3-(ethoxymethyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxymethyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 4-bromo-3-(ethoxymethyl)- is unique due to the presence of both the bromine atom and the ethoxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

4-bromo-3-(ethoxymethyl)benzoic acid

InChI

InChI=1S/C10H11BrO3/c1-2-14-6-8-5-7(10(12)13)3-4-9(8)11/h3-5H,2,6H2,1H3,(H,12,13)

InChI Key

YNIWJKOCMYVQFC-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=CC(=C1)C(=O)O)Br

Origin of Product

United States

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